molecular formula C10H20ClN B2659012 3-Cyclohexylpyrrolidine hydrochloride CAS No. 1955506-54-3

3-Cyclohexylpyrrolidine hydrochloride

Cat. No.: B2659012
CAS No.: 1955506-54-3
M. Wt: 189.73
InChI Key: RRCKTCVYBVWDIK-UHFFFAOYSA-N
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Description

3-Cyclohexylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H20ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group attached to the nitrogen atom.

Scientific Research Applications

3-Cyclohexylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information provided includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 3-Cyclohexylpyrrolidine hydrochloride are not mentioned in the available resources, pyrrolidine alkaloids, a group to which this compound belongs, have shown promise in pharmacotherapy . They have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with 1,4-dibromobutane, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is typically isolated and purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

Mechanism of Action

The mechanism of action of 3-Cyclohexylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-phenylpyrrolidine: Another pyrrolidine derivative with different substituents.

    3-(Chloromethyl)-1-methylpyrrolidine: A compound with a chloromethyl group instead of a cyclohexyl group.

    3-Hydrazineyl-1-methylpyrrolidine hydrochloride: A pyrrolidine derivative with a hydrazine group.

Uniqueness

3-Cyclohexylpyrrolidine hydrochloride is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable for certain applications where other pyrrolidine derivatives may not be as effective .

Properties

IUPAC Name

3-cyclohexylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCKTCVYBVWDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-54-3
Record name 3-cyclohexylpyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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